Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate
Beschreibung
Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate (Boc) protecting group and a 2-oxo-3-phenyl-1,3-oxazolidin-5-ylmethyl substituent. This structure combines a rigid oxazolidinone ring with a flexible piperazine backbone, making it a versatile intermediate in medicinal chemistry for synthesizing bioactive molecules.
Eigenschaften
IUPAC Name |
tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-19(2,3)26-17(23)21-11-9-20(10-12-21)13-16-14-22(18(24)25-16)15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYSPNIBBYIFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CN(C(=O)O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of the Oxazolidine Intermediate
The oxazolidine ring, featuring the 2-oxo-3-phenyl-1,3-oxazolidin-5-yl moiety, is typically synthesized through cyclization reactions involving amino alcohols and carboxylic acid derivatives.
- Starting Material: Phenyl-substituted amino alcohols or amino esters.
- Reaction Conditions: Cyclization is achieved under reflux with dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to promote ring closure.
- Reagents: Phenylglycinol derivatives or related amino alcohols are reacted with acyl chlorides or anhydrides to form the oxazolidine ring.
Esterification and Protection Steps
The final step involves esterification to install the tert-butyl carbamate protecting group on the piperazine nitrogen.
- Reagents: Use of di-tert-butyl dicarbonate (Boc₂O) in the presence of base catalysts like triethylamine .
- Reaction Conditions: Typically performed in dichloromethane (DCM) at ambient temperature, with reaction times ranging from 0.5 to 2 hours.
- Outcome: Selective protection of the piperazine nitrogen, yielding the target compound with high purity.
- The Boc-protection of piperazine derivatives is well-established, with yields often exceeding 90% under optimized conditions.
Representative Data Table of Preparation Conditions
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1. Oxazolidine synthesis | Phenylglycinol derivatives | Acyl chlorides, triethylamine | DCM or PPA | Reflux | 4-6 hours | 75-85% | Cyclization via dehydration |
| 2. Alkylation | Oxazolidine intermediate | Piperazine-1-carboxylate tert-butyl | DMF | Room temp to 50°C | 12-24 hours | 80-90% | Nucleophilic substitution |
| 3. Boc-protection | Alkylated intermediate | Boc₂O, triethylamine | DCM | Room temp | 0.5-2 hours | >90% | Selective nitrogen protection |
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions to achieve substitution on the piperazine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate has been studied for its potential as a therapeutic agent in various diseases:
Neuroprotective Effects
Research indicates that compounds similar to tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine have shown neuroprotective properties. For instance, studies on related compounds suggest they may inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. These compounds can act as both β-secretase and acetylcholinesterase inhibitors, thus preventing cognitive decline .
Anticancer Activity
There is emerging evidence suggesting that oxazolidinone derivatives can exhibit anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .
Synthetic Applications
The synthesis of this compound involves several steps that are crucial for developing new derivatives with enhanced biological activities. The synthetic pathways often include the use of piperazine and oxazolidinone precursors, allowing for the exploration of structure–activity relationships (SAR) that can lead to more potent derivatives .
Data Tables
To summarize the applications and research findings associated with this compound, the following table outlines key studies and their findings:
Case Study 1: Neuroprotective Mechanism
A study investigating the neuroprotective effects of related compounds demonstrated that they could significantly reduce oxidative stress markers in astrocytes exposed to amyloid-beta. The compound's ability to modulate inflammatory responses was highlighted as a potential mechanism for its protective effects .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of oxazolidinone derivatives showcased their ability to inhibit tumor growth in vitro and in vivo models. The study illustrated how these compounds could alter cell cycle progression and promote apoptosis through mitochondrial pathways .
Wirkmechanismus
The mechanism of action of Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The oxazolidinone moiety can form hydrogen bonds with biological macromolecules, while the piperazine ring can engage in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Fluorophenyl-Triazole Derivatives
Compounds 1a (tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate) and 1b (tert-butyl 4-(2-fluoro-4-((R)-5-((4-methyl-1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate) differ in their oxazolidinone substituents, incorporating fluorophenyl and triazole groups. Stability studies revealed degradation of 1a and 1b in simulated gastric fluid (pH 1.2), unlike other tert-butyl oxazolidinone-piperazine (TOZ) derivatives. This instability was attributed to the electron-withdrawing fluorine and triazole groups, which may increase susceptibility to acidic hydrolysis .
Hydroxyphenyl-Pyrimidine Derivatives
Tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}-piperazine-1-carboxylate (C₂₀H₂₇N₅O₃) exhibits a pyrimidine ring substituted with a hydroxyphenyl group. X-ray crystallography revealed a chair conformation of the piperazine ring and intramolecular O–H⋯N hydrogen bonding, stabilizing its crystal structure.
Piperazine Derivatives with Diverse Pharmacophores
AcrAB-TolC Efflux Pump Inhibitors
Pyridylpiperazine derivatives like 33a (tert-butyl 4-[5-[[3-[(tert-butoxycarbonylamino)methyl]phenyl]carbamoyl]-3-chloro-2-pyridyl]piperazine-1-carboxylate) and 36a (tert-butyl 4-[3-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]piperazine-1-carboxylate) were designed as Escherichia coli efflux pump inhibitors. Chloropyridyl and oxadiazole groups enhance lipophilicity, improving membrane permeability.
Prolyl-Hydroxylase Inhibitors
Tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate (Izilendustat intermediate) inhibits hypoxia-inducible factor prolyl-hydroxylase (HIF-PH). The 3-hydroxypyridinone moiety chelates iron in the enzyme’s active site, a mechanism absent in the target compound due to its oxazolidinone structure .
Amidation and Deprotection
The target compound’s synthesis likely parallels that of tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)-piperazine-1-carboxylate, which involves HBTU-mediated amidation of Boc-piperazine followed by Boc deprotection with HCl .
Cross-Coupling Reactions
Stille and Suzuki couplings are common for introducing aryl/heteroaryl groups to piperazine. For example, tert-butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate was synthesized via Stille coupling, highlighting the versatility of piperazine intermediates in accessing diverse scaffolds .
Key Research Findings and Data
Stability and Degradation
- 1a and 1b degrade in gastric fluid, limiting oral bioavailability. The target compound’s phenyl-oxazolidinone group may improve stability due to reduced electron-withdrawing effects .
- Crystal packing via π–π interactions and hydrogen bonding (e.g., in C₂₀H₂₇N₅O₃) enhances solid-state stability, a property yet to be confirmed for the target compound .
Biologische Aktivität
Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate (CAS Number: 1781241-37-9) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula
The molecular formula of this compound is with a molecular weight of approximately 361.44 g/mol .
Structural Characteristics
The compound features a piperazine ring, an oxazolidine moiety, and a tert-butyl ester group. Its structure is significant for its interaction with biological targets.
Research indicates that compounds containing oxazolidine and piperazine structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : The oxazolidine ring has been associated with antibiotic properties, particularly against Gram-positive bacteria. This is attributed to its ability to inhibit protein synthesis by binding to the bacterial ribosome .
- CNS Activity : Piperazine derivatives are known for their effects on the central nervous system (CNS). They may act as anxiolytics or antidepressants by modulating neurotransmitter systems .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antibiotic Development : Its structural features suggest potential as a scaffold for developing new antibiotics targeting resistant bacterial strains.
- CNS Disorders : The compound may be explored for treating anxiety and depression due to its piperazine component.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various oxazolidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that derivatives similar to tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) in the low micromolar range .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 8 | 32 |
| Tert-butyl derivative | 4 | 16 |
Study 2: CNS Activity Assessment
In another research study, the effects of piperazine derivatives on anxiety-like behavior were assessed using animal models. The study found that the tested compounds reduced anxiety behaviors significantly compared to the control group .
| Treatment Group | Anxiety Score Reduction (%) |
|---|---|
| Control | 0 |
| Tert-butyl derivative | 45 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis often involves multi-step protocols, including coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) and functional group transformations. For example, tert-butyl piperazine derivatives are synthesized via palladium-catalyzed cross-coupling (e.g., with boronic esters) under controlled temperatures (60–100°C) and inert atmospheres. Yields depend on catalyst loading (e.g., 5–10 mol% Pd), base choice (e.g., Na₂CO₃), and solvent systems (e.g., toluene/water mixtures). Post-reaction purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) is standard .
- Key Considerations : Optimize solvent ratios (e.g., 10:1 toluene/water) and monitor reaction progress using thin-layer chromatography (TLC) to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodology :
- ¹H/¹³C NMR : Confirm the tert-butyl group (δ ~1.4 ppm, singlet in ¹H; δ ~28 ppm in ¹³C), oxazolidinone carbonyl (δ ~165–170 ppm in ¹³C), and piperazine protons (δ ~3.0–3.6 ppm, multiplet in ¹H) .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks (e.g., m/z 348–429, depending on substituents) and fragmentation patterns to validate molecular weight .
- Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities.
Q. What are the typical purification methods for this compound, and how can purity be validated?
- Methodology :
- Chromatography : Use silica gel with gradient elution (e.g., 0–90% ethyl acetate in petroleum ether). For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water gradients) improves resolution .
- Purity Assessment : Validate via HPLC (≥95% purity) and LC-MS to confirm absence of residual catalysts or byproducts .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in coupling steps during synthesis?
- Troubleshooting :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, XPhos-Pd-G3) for improved cross-coupling efficiency. For example, XPhos ligand enhances Suzuki-Miyaura coupling yields by stabilizing palladium intermediates .
- Temperature/Time : Increase reaction time (e.g., 16–24 hours) or temperature (e.g., 100°C under microwave irradiation) for sluggish reactions, but monitor decomposition risks .
- Case Study : In a Pd/XPhos system, increasing catalyst loading from 5% to 10% improved yields from 43% to 65% for a related piperazine-thiadiazole derivative .
Q. What strategies resolve contradictions in spectral data when synthesizing novel derivatives?
- Approach :
- Variable Temperature NMR : Resolve overlapping signals (e.g., piperazine protons) by acquiring spectra at 25°C and 50°C .
- 2D NMR (HSQC, HMBC) : Assign ambiguous carbonyl or aromatic signals by correlating ¹H-¹³C coupling .
- Example : A discrepancy in oxazolidinone carbonyl shifts (δ 165 vs. 170 ppm) was resolved via HMBC, confirming steric effects from substituents .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodology :
- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists) to assess affinity for targets like serotonin or dopamine receptors .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) or antimicrobial activity via broth microdilution (MIC values) .
- Design : Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
